2-((2-甲氧基-5-甲基苯基)氨基)-N-(吡啶-3-基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

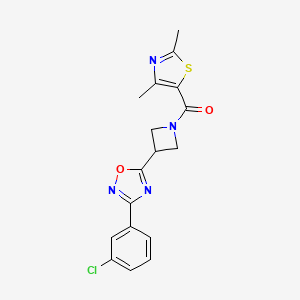

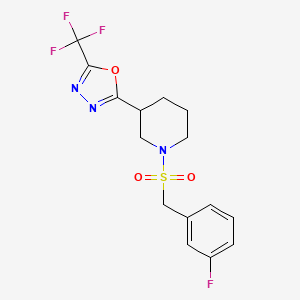

The compound "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazole ring, a common motif in many pharmaceuticals, linked to a pyridine ring via a carboxamide group, and an aniline derivative substituted with methoxy and methyl groups. This structure suggests potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related thiazole and pyridine derivatives has been reported in the literature. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involved the use of IR, NMR, and mass spectra to investigate the structures of the synthesized compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was determined using crystallographic data, highlighting the importance of hydrogen bonding in the stabilization of the molecule's conformation . Similarly, stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides utilized NMR spectroscopy to assign configurations of stereogenic centers . These techniques would be essential in analyzing the molecular structure of "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide".

Chemical Reactions Analysis

The reactivity of thiazole and pyridine derivatives can be complex, as seen in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives . Additionally, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides involved a relay catalytic cascade reaction . These reactions demonstrate the potential for the compound to undergo various chemical transformations, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide" are not provided, related compounds exhibit properties such as crystallographic conformations influenced by substituents and intermolecular hydrogen bonding . The solubility, stability, and reactivity of such compounds can be inferred from their structural analogs, which are crucial for their potential application in drug design and synthesis.

科学研究应用

合成和表征

研究的重点是合成和表征噻唑和吡唑化合物的各种衍生物,表明人们对这些化合物及其潜在生物活性有着广泛的兴趣。例如,已经探索了新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和体外细胞毒活性,证明了它们作为抗癌剂对抗艾氏腹水癌 (EAC) 细胞的潜力 (Ashraf S. Hassan、T. Hafez、Souad A. Osman,2014)。此外,已经合成了一种新型的苯并二呋喃基衍生物,包括噻唑并嘧啶,并显示出 COX-1/COX-2 抑制、镇痛和抗炎活性 (A. Abu‐Hashem、S. Al-Hussain、M. Zaki,2020)。

缓蚀

已经研究了基于噻唑的吡啶衍生物作为低碳钢的缓蚀剂的潜力。研究发现,这些化合物表现出显着的抑制效率,这与浓度成正比,与温度成反比,既作为阳极抑制剂又作为阴极抑制剂 (Turuvekere K. Chaitra、K. Mohana、H. C. Tandon,2016)。

抗原生动物剂

对双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶的研究揭示了它们强大的 DNA 亲和力和显着的体外和体内抗原生动物活性,特别是对布氏锥虫罗德西亚和恶性疟原虫,展示了它们治疗锥虫病和疟疾等疾病的潜力 (Mohamed A. Ismail、R. Brun、T. Wenzler、F. Tanious、W. Wilson、D. Boykin,2004)。

抗菌和抗真菌活性

已经研究了各种吡啶衍生物的合成和生物活性,研究结果表明,这些化合物对细菌和真菌菌株表现出可变和适度的活性 (N. Patel、S. N. Agravat、Faiyazalam M. Shaikh,2011)。

属性

IUPAC Name |

2-(2-methoxy-5-methylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-6-15(23-2)13(8-11)20-17-21-14(10-24-17)16(22)19-12-4-3-7-18-9-12/h3-10H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNXGBKECKYDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)